Cycrimine

描述

环己胺是一种中枢抗胆碱能药物,主要用于治疗和管理帕金森病。 它通过降低乙酰胆碱水平来恢复与多巴胺的平衡,而多巴胺在帕金森病患者中经常会发生紊乱 .

准备方法

合成路线和反应条件

环己胺可以通过多步合成过程制备,该过程涉及环戊基溴化镁与苯乙腈反应,然后加入哌啶,最后进行还原 . 反应条件通常包括使用无水溶剂和控制温度,以确保获得所需的产物。

工业生产方法

环己胺的工业生产涉及类似的合成路线,但规模更大。 该过程针对产率和纯度进行了优化,通常包括额外的纯化步骤,例如重结晶和色谱法,以确保最终产品符合药物标准 .

化学反应分析

反应类型

环己胺会发生几种类型的化学反应,包括:

氧化: 环己胺可以被氧化形成各种代谢产物。

还原: 还原反应可以修饰哌啶环或其他官能团。

常见试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及用于取代反应的各种亲核试剂。 条件通常包括控制温度和惰性气氛,以防止不希望发生的副反应 .

形成的主要产物

科学研究应用

Clinical Efficacy

Cycrimine was developed in the 1950s and has been used as an effective treatment for Parkinson's disease. It is particularly beneficial for patients experiencing tremors and rigidity. Studies have shown that this compound can significantly improve motor function by restoring the balance between acetylcholine and dopamine .

Dosage and Administration

Typically, therapy with this compound is initiated at doses ranging from 1 to 2 mg three times daily. Adjustments are made based on patient response and tolerance .

Dystonia Management

Research has also investigated this compound's potential in managing dystonia-related tremors. While it shows promise due to its anticholinergic properties, further studies are necessary to establish its efficacy and safety for this application.

Other Neurological Conditions

Beyond Parkinson's disease and dystonia, this compound's anticholinergic effects have led researchers to explore its use in other neurological disorders characterized by cholinergic overactivity. However, comprehensive clinical trials are still needed to validate these applications .

Case Study 1: Parkinson’s Disease Treatment

In a clinical trial involving patients with idiopathic Parkinson’s disease, this compound was administered alongside standard dopaminergic therapy. Results indicated that patients experienced a notable reduction in tremors and improved overall motor function compared to baseline measurements. Side effects were reported but were manageable within therapeutic ranges .

Case Study 2: Dystonia-Related Tremors

A small cohort study assessed this compound's effectiveness in patients with dystonia experiencing tremors. While some participants reported symptomatic relief, variability in response highlighted the need for more extensive research to confirm these findings.

Comparative Analysis with Other Anticholinergics

| Drug | Mechanism | Primary Use | Efficacy |

|---|---|---|---|

| This compound | Muscarinic receptor antagonist | Parkinson’s disease | Effective for tremors and rigidity |

| Trihexyphenidyl | Muscarinic receptor antagonist | Parkinson’s disease | Similar efficacy with fewer side effects |

| Benztropine | Muscarinic receptor antagonist | Parkinson’s disease | Effective but may cause sedation |

作用机制

环己胺通过与毒蕈碱乙酰胆碱受体 M1 结合来发挥作用,有效地抑制乙酰胆碱。这种抑制恢复了大脑中多巴胺-乙酰胆碱的正常平衡,减轻了帕金森病的症状。 所涉及的分子靶标包括毒蕈碱乙酰胆碱受体,受影响的通路与神经递质调节有关 .

相似化合物的比较

类似化合物

- 双环丙烷

- 丙环利啶

- 苯海索

独特之处

环己胺在与毒蕈碱乙酰胆碱受体 M1 的特异性结合亲和力方面是独一无二的,这使得它在恢复帕金森病患者的多巴胺-乙酰胆碱平衡方面特别有效。 与类似化合物相比,环己胺具有独特的化学结构,这有助于其独特的药理学特性 .

生物活性

Cycrimine is a synthetic anticholinergic drug primarily used in the treatment of Parkinson's disease. Its biological activity stems from its ability to modulate neurotransmitter levels, particularly by antagonizing the action of acetylcholine, thus restoring balance with dopamine. This article delves into the mechanisms, effects, and clinical findings associated with this compound.

This compound acts as an antagonist at the muscarinic acetylcholine receptor M1 . In Parkinson's disease, there is a deficiency of dopamine due to the degeneration of dopaminergic neurons. This imbalance leads to an overactivity of acetylcholine, which contributes to symptoms such as tremors and rigidity. By inhibiting acetylcholine's action, this compound helps to alleviate these symptoms:

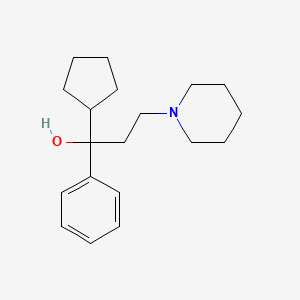

- Chemical Structure : this compound features a piperidine ring, a cyclopentyl group, and a phenyl group, which facilitate its interaction with neurotransmitter receptors in the brain.

- Biological Role : It effectively reduces acetylcholine levels, thereby improving motor function and reducing parkinsonian symptoms .

Clinical Efficacy

Numerous studies have evaluated the effectiveness of this compound in managing Parkinson's disease symptoms. The following table summarizes key findings from various clinical trials:

Case Studies

Case studies provide insight into the real-world application of this compound:

- Case Study 1 : A patient with advanced Parkinson’s disease exhibited marked improvement in tremors after initiating this compound therapy. The patient reported reduced severity of symptoms and increased mobility within weeks of treatment.

- Case Study 2 : In another instance, a patient experienced significant side effects including confusion and dry mouth, highlighting the importance of monitoring adverse reactions during treatment.

Adverse Effects

While this compound is effective in alleviating symptoms of Parkinson’s disease, it is essential to be aware of potential side effects:

- Common Side Effects : Dry mouth, constipation, blurred vision, and urinary retention.

- Cognitive Effects : There is evidence that anticholinergic drugs can impair short-term memory and exacerbate confusion, especially in older patients or those with pre-existing cognitive impairments .

Research Findings

Research continues to explore the broader implications of this compound’s biological activity:

- Neuropsychiatric Effects : Studies indicate that anticholinergic medications may lead to neuropsychiatric side effects such as hallucinations or acute confusion .

- Long-term Use : Ongoing investigations are assessing the long-term impact of this compound on cognitive function in patients with Parkinson’s disease.

常见问题

Basic Research Questions

Q. What are the structural and stereochemical characteristics of Cycrimine, and how do they influence its pharmacological activity?

- Methodological Answer : this compound ((1R)-1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol) is a chiral molecule with a cyclopentyl-phenyl backbone and a piperidine moiety. Its stereochemistry (R-configuration) is critical for NMDA receptor antagonism. To confirm structure and purity, use:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via coupling constants and NOE experiments.

- High-Performance Liquid Chromatography (HPLC) : Assess enantiomeric purity using chiral columns.

- X-ray Crystallography : Resolve absolute configuration .

- Rationale : Structural variations (e.g., stereochemistry) directly impact receptor binding kinetics and therapeutic efficacy.

Q. What experimental methodologies are recommended for synthesizing this compound and verifying its chemical identity?

- Methodological Answer :

- Synthesis : Use asymmetric synthesis to retain the R-configuration, employing chiral catalysts or resolving agents. Key steps include cyclopentyl-phenyl ketone reduction and piperidine coupling.

- Characterization :

- Mass Spectrometry (MS) : Confirm molecular weight (C19H29NO, MW: 287.44 g/mol).

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl, piperidine).

- Elemental Analysis : Verify carbon, hydrogen, and nitrogen content .

- Rationale : Rigorous synthesis protocols minimize impurities that could skew pharmacological data.

Q. How does this compound interact with NMDA receptors, and what assays are used to quantify its antagonistic effects?

- Methodological Answer :

- Mechanism : Binds non-competitively to the NMDA receptor’s allosteric site, inhibiting ion flux.

- Assays :

- Electrophysiology (Patch Clamp) : Measure ion current inhibition in neuronal cultures.

- Radioligand Binding : Determine IC50 values using [³H]MK-801 displacement assays.

- In Vivo Models : Assess anticonvulsant activity in rodent seizure models .

- Rationale : Multi-method validation ensures robust pharmacological profiling.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?

- Methodological Answer :

- Systematic Review : Aggregate data from diverse models (e.g., neuropathic pain vs. epilepsy) to identify context-dependent effects.

- Meta-Analysis : Statistically reconcile dosage-dependent outcomes (e.g., low vs. high doses).

- Hypothesis Testing : Design experiments controlling for variables like animal strain, administration route, and receptor subunit expression .

- Rationale : Contradictions often arise from methodological heterogeneity; standardized protocols reduce variability.

Q. What strategies optimize this compound’s synthetic yield while minimizing stereochemical impurities?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) to enhance enantioselectivity.

- Process Optimization :

- Reaction Monitoring : Use in-situ FTIR to track intermediate formation.

- Purification : Apply preparative HPLC with chiral stationary phases.

- Quality Control : Implement Design of Experiments (DoE) to identify critical process parameters .

- Rationale : Yield and purity are inversely related; iterative optimization balances both.

Q. How do this compound’s pharmacokinetic properties influence its translational potential, and what models predict its bioavailability?

- Methodological Answer :

- In Silico Modeling : Use software like GastroPlus to simulate absorption, distribution, and blood-brain barrier penetration.

- In Vivo Pharmacokinetics : Conduct mass balance studies with radiolabeled this compound in rodents.

- Metabolite Profiling : Identify hepatic metabolites via LC-MS/MS to assess first-pass effects .

- Rationale : Poor bioavailability often limits CNS drug development; predictive models guide structural modifications.

属性

IUPAC Name |

1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRUZBWLEWHWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861769 | |

| Record name | Cycrimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cycrimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.09e-03 g/L | |

| Record name | Cycrimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cycrimine binds the muscarinic acetylcholine receptor M1, effectively inhibiting acetylcholine. This decrease in acetylcholine restores the normal dopamine-acetylcholine balance and relieves the symptoms of Parkinson's disease. | |

| Record name | Cycrimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

77-39-4 | |

| Record name | Cycrimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycrimine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycrimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cycrimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycrimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCRIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543567RFQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cycrimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112-113 | |

| Record name | Cycrimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。